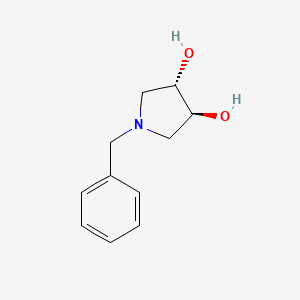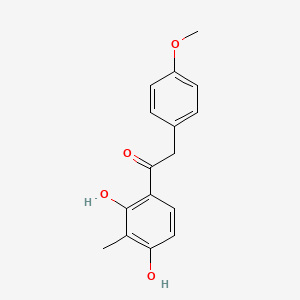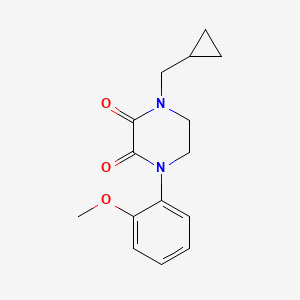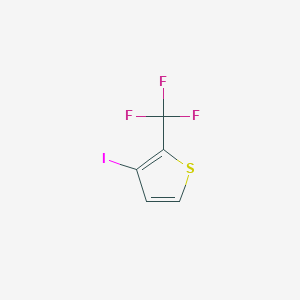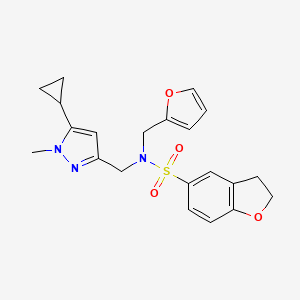
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
COX-2 Inhibition and Medicinal Chemistry
This compound is part of a broader class of chemicals explored for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Research into similar sulfonamide-containing 1,5-diarylpyrazole derivatives has led to the identification of potent and selective COX-2 inhibitors. This work has contributed to the development of drugs like celecoxib, highlighting the importance of structural modification for improving pharmacokinetic profiles and therapeutic potential (Penning et al., 1997).
Corrosion Inhibition
Compounds with a furan-2-ylmethyl moiety have been investigated for their role in corrosion inhibition, particularly for mild steel in acidic environments. Such studies demonstrate the utility of these compounds in industrial applications, where they serve as protective agents by forming an adherent film on metal surfaces through adsorption processes. This research underscores the diverse applications of sulfonamide derivatives beyond pharmaceuticals, extending into materials science (Sappani & Karthikeyan, 2014).
CNS Disorders Treatment
In the context of central nervous system (CNS) disorders, certain N-alkylated arylsulfonamide derivatives have been identified as potential therapeutic agents. These compounds exhibit selective antagonism towards the 5-HT7 receptor, offering promising avenues for treating complex diseases with a polypharmacological approach. The ability to design compounds that target specific receptors highlights the chemical's versatility and its potential in developing new treatments for CNS disorders (Canale et al., 2016).
Material Science and Engineering
Research into the structural and binding properties of sulfonamide derivatives has implications for material science, offering insights into how these compounds interact with metals and other substrates. This knowledge is crucial for developing new materials with tailored properties for specific industrial applications. For example, studies on the binding dynamics of sulfonamide compounds to various substrates can inform the design of more efficient corrosion inhibitors and surface coatings (Asiri et al., 2012).
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-23-20(15-4-5-15)12-17(22-23)13-24(14-18-3-2-9-27-18)29(25,26)19-6-7-21-16(11-19)8-10-28-21/h2-3,6-7,9,11-12,15H,4-5,8,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQKXBXHVJWURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
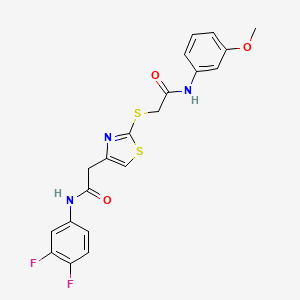
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2736374.png)

![N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide](/img/structure/B2736378.png)


![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736382.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2736387.png)
![N-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2736390.png)
